N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
Description
N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C10H9ClFNO and a molecular weight of 213.64 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further substituted with a 4-chloro-2-fluorophenyl group
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOPYFCGDIYMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Reduction Reactions: The carboxamide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic properties. It is also studied for its interactions with various biological targets, which could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of the chloro and fluoro substituents may enhance its binding affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
Uniqueness: N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
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